2-Chloro-3-(dimethylphosphoryl)-5-(trifluoromethyl)pyridine
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Overview
Description
2-Chloro-3-(dimethylphosphoryl)-5-(trifluoromethyl)pyridine is a heterocyclic compound that contains a pyridine ring substituted with chloro, dimethylphosphoryl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of a pyridine derivative using a trifluoromethylating agent under specific reaction conditions . The chloro and dimethylphosphoryl groups can be introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(dimethylphosphoryl)-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The dimethylphosphoryl group can participate in oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Trifluoromethylation Reactions: The trifluoromethyl group can be involved in radical reactions, leading to the formation of new carbon-centered radicals.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethylating agents, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new pyridine derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the phosphorus atom.
Scientific Research Applications
2-Chloro-3-(dimethylphosphoryl)-5-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(dimethylphosphoryl)-5-(trifluoromethyl)pyridine involves its interaction with molecular targets and pathways. The chloro, dimethylphosphoryl, and trifluoromethyl groups contribute to its reactivity and ability to interact with various biological and chemical systems. The specific pathways and targets depend on the context of its application, such as its use in pharmaceuticals or materials science.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with different substituents, such as:
- 2-Chloro-3-(dimethylphosphoryl)pyridine
- 3-(Dimethylphosphoryl)-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-3-(dimethylphosphoryl)-5-(trifluoromethyl)pyridine is unique due to the specific combination of chloro, dimethylphosphoryl, and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H8ClF3NOP |
---|---|
Molecular Weight |
257.58 g/mol |
IUPAC Name |
2-chloro-3-dimethylphosphoryl-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H8ClF3NOP/c1-15(2,14)6-3-5(8(10,11)12)4-13-7(6)9/h3-4H,1-2H3 |
InChI Key |
MLUBTURKQFGMDL-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=C(N=CC(=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
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